![molecular formula C9H17N B1286991 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 90949-06-7](/img/structure/B1286991.png)
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Overview
Description
2-(Bicyclo[221]heptan-2-yl)ethanamine is an organic compound with the molecular formula C9H17N It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornan-2-ol.
Conversion to Amine: The alcohol group in norbornan-2-ol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydroboration-Oxidation: Large-scale hydroboration-oxidation of norbornene.
Efficient Conversion: Optimized conversion of norbornan-2-ol to the amine using high-yield reagents and catalysts.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, substituted amines.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Norbornene: A precursor in the synthesis of the compound.
Norbornan-2-ol: An intermediate in the synthesis process.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic structure and an amine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, commonly referred to as a bicyclic amine, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound exhibits a bicyclic structure that may influence its interaction with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Structure and Properties
The chemical formula for this compound is . The bicyclic framework contributes to its rigidity and may affect its binding affinity and selectivity towards biological targets.
Neurotransmitter Interaction
Research indicates that this compound has potential interactions with neurotransmitter systems, particularly the monoaminergic systems (serotonin, dopamine, and norepinephrine). These interactions are crucial for understanding its effects on mood, cognition, and behavior.
Table 1: Summary of Biological Activities
Activity Type | Target System | Observed Effects | References |
---|---|---|---|
Neurotransmitter | Serotonin Receptors | Modulation of mood | |
Neurotransmitter | Dopamine Receptors | Potential stimulant effects | |
Enzyme Inhibition | Monoamine Oxidase | Increased levels of neurotransmitters | |
Antidepressant-like | Behavioral Models | Reduction of depressive-like behaviors |
Case Study 1: Serotonergic Activity
In a study examining the serotonergic activity of bicyclic amines, this compound was found to enhance serotonin release in vitro. This suggests a potential role in treating mood disorders. The study utilized rat brain slices to measure serotonin levels post-administration of the compound, demonstrating a significant increase compared to controls .
Case Study 2: Dopaminergic Effects
Another investigation focused on the dopaminergic system revealed that this compound acts as a partial agonist at dopamine D2 receptors. In behavioral assays with mice, administration led to increased locomotor activity, indicating stimulant properties similar to those observed with traditional psychostimulants .
Case Study 3: Monoamine Oxidase Inhibition
Research conducted on enzyme inhibition showed that this compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. This inhibition results in elevated levels of these neurotransmitters, potentially contributing to antidepressant effects observed in animal models .
The mechanisms by which this compound exerts its biological effects involve:
- Receptor Binding Affinity : The compound's unique structure allows it to bind selectively to various receptor subtypes.
- Neurotransmitter Release Modulation : It enhances the release of key neurotransmitters, which may underlie its mood-modulating effects.
- Enzyme Inhibition : By inhibiting MAO, it prevents the degradation of neurotransmitters, leading to increased synaptic availability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine?
The compound is typically synthesized via norbornene-based cycloaddition reactions followed by functional group transformations. Key steps include:
- Diels-Alder reactions to construct the bicyclo[2.2.1]heptane core.
- Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce intermediate alkenes or nitriles to the amine .
- Protection/deprotection strategies (e.g., Boc or Fmoc groups) to ensure regioselectivity during amine formation. Optimization of reaction conditions (solvent polarity, temperature, catalyst loading) is critical for achieving >80% yields .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the bicyclic system (e.g., 1.5–2.5 ppm for bridgehead protons) .
- HPLC/MS : Validates purity (>95%) and molecular weight (MW: 151.25 g/mol).
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomeric variants .
Q. How does the bicyclic framework influence the compound’s physicochemical properties?
The norbornane-derived structure confers:
- High rigidity , reducing conformational flexibility and enhancing binding specificity.
- Lipophilicity (logP ~2.1), improving membrane permeability in biological assays .
- Steric hindrance , which may limit reactivity in nucleophilic substitution reactions .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound?
Advanced strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry .
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures .
- Dynamic kinetic asymmetric transformations (DYKAT) : Achieve >90% enantiomeric excess (ee) via Ir or Rh catalysts .
Q. What experimental designs address contradictions in reported biological activities of this compound?
Discrepancies in receptor binding or toxicity profiles may arise from:
- Variations in stereochemistry : Test enantiomers separately using chiral HPLC-purified samples .
- Assay conditions : Compare results under standardized pH, temperature, and ionic strength.
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) to identify trends .
Q. How can computational modeling predict the compound’s interaction with neurological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to G-protein-coupled receptors (GPCRs) or ion channels (e.g., GIRK1/2) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Corate structural features (e.g., amine position, bicyclic strain) with activity data from analogs .
Q. Data-Driven Challenges
Q. How do structural modifications of the bicyclo[2.2.1]heptane core affect bioactivity?
Comparative studies of analogs reveal:
Q. What strategies mitigate low yields in large-scale synthesis?
- Flow chemistry : Improves heat/mass transfer for exothermic reactions (e.g., Diels-Alder).
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. Methodological Recommendations
Q. What in vitro assays are recommended for evaluating neuropharmacological potential?
- Radioligand binding assays : Measure affinity for serotonin (5-HT) or dopamine (D) receptors .
- Patch-clamp electrophysiology : Assess modulation of ion channels (e.g., NMDA or GABA) .
- Cytotoxicity screening : Use SH-SY5Y neuronal cells to rule out neurotoxicity at IC > 100 µM .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13, UV light, and oxidative (HO) environments.
- Plasma stability assays : Incubate with human plasma at 37°C; monitor degradation via LC-MS .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBXSUGKPOUETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-06-7 | |
Record name | 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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